Cas no 2229274-66-0 (1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol)

1-(1-Ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol is a specialized organic compound featuring a cyclopropanol moiety linked to an ethyl-substituted imidazole ring. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate in pharmaceutical and agrochemical applications. The presence of both the imidazole and cyclopropanol groups offers opportunities for further functionalization, enabling the synthesis of complex molecules with tailored properties. Its stability under various conditions makes it suitable for use in multi-step reactions. The compound's distinct molecular architecture may also contribute to biological activity, though specific applications would require further investigation. Proper handling and storage are recommended due to its reactive functional groups.
1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol structure
2229274-66-0 structure
商品名:1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol
CAS番号:2229274-66-0
MF:C9H14N2O
メガワット:166.220262050629
CID:6012522
PubChem ID:165705044

1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol
    • 2229274-66-0
    • EN300-1774840
    • 1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
    • インチ: 1S/C9H14N2O/c1-2-11-7-10-6-8(11)5-9(12)3-4-9/h6-7,12H,2-5H2,1H3
    • InChIKey: RCVDUTDRTZXOEX-UHFFFAOYSA-N
    • ほほえんだ: OC1(CC2=CN=CN2CC)CC1

計算された属性

  • せいみつぶんしりょう: 166.110613074g/mol
  • どういたいしつりょう: 166.110613074g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 38Ų

1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1774840-1.0g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
1g
$1458.0 2023-06-03
Enamine
EN300-1774840-10.0g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
10g
$6266.0 2023-06-03
Enamine
EN300-1774840-2.5g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
2.5g
$2856.0 2023-09-20
Enamine
EN300-1774840-0.25g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
0.25g
$1341.0 2023-09-20
Enamine
EN300-1774840-10g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
10g
$6266.0 2023-09-20
Enamine
EN300-1774840-5g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
5g
$4226.0 2023-09-20
Enamine
EN300-1774840-0.5g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
0.5g
$1399.0 2023-09-20
Enamine
EN300-1774840-0.05g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
0.05g
$1224.0 2023-09-20
Enamine
EN300-1774840-0.1g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
0.1g
$1283.0 2023-09-20
Enamine
EN300-1774840-5.0g
1-[(1-ethyl-1H-imidazol-5-yl)methyl]cyclopropan-1-ol
2229274-66-0
5g
$4226.0 2023-06-03

1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol 関連文献

1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-olに関する追加情報

Comprehensive Analysis of 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol (CAS No. 2229274-66-0)

The compound 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol (CAS No. 2229274-66-0) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and agrochemical research. This article delves into the molecular characteristics, synthesis pathways, and emerging trends surrounding this intriguing molecule, while addressing common queries from researchers and industry professionals.

At its core, 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol features a distinctive combination of an imidazole ring and a cyclopropanol moiety, making it particularly interesting for drug discovery. The presence of the ethyl group at the 1-position of the imidazole ring enhances its lipophilicity, potentially improving membrane permeability – a crucial factor in bioavailability studies that many researchers are actively investigating.

Recent advancements in heterocyclic chemistry have highlighted the importance of compounds like 2229274-66-0 in developing novel enzyme inhibitors. The molecule's three-dimensional structure, particularly the strained cyclopropane ring, offers unique binding possibilities that are currently being explored in computational drug design. This aligns with growing interest in structure-activity relationship (SAR) studies, a frequent search topic among medicinal chemists.

Synthetic approaches to 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol typically involve multi-step sequences starting from commercially available imidazole derivatives. Key steps often include N-alkylation to introduce the ethyl group, followed by cyclopropanation reactions. The final product's purity is crucial, as evidenced by increasing searches for "HPLC methods for imidazole derivatives" in analytical chemistry forums.

The compound's potential extends beyond pharmaceuticals. In materials science, its rigid structure has sparked interest for developing novel coordination polymers, a trending topic in advanced materials research. The imidazole nitrogen atoms can serve as ligands for metal ions, while the cyclopropanol group offers additional functionalization sites – a combination that answers frequent queries about "versatile building blocks for supramolecular chemistry."

Stability studies of CAS 2229274-66-0 reveal interesting characteristics. The compound demonstrates reasonable thermal stability under inert atmospheres, making it suitable for various high-temperature applications. However, like many alcohol-containing heterocycles, it requires protection from moisture during long-term storage – a practical consideration often searched by laboratory technicians.

From a regulatory perspective, 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol currently falls outside restricted categories, making it accessible for research purposes. This accessibility, combined with its structural novelty, explains the growing number of patent applications mentioning this compound, particularly in areas of kinase inhibition and catalytic applications.

Analytical characterization of this compound typically employs a combination of NMR spectroscopy (particularly 1H and 13C), mass spectrometry, and infrared spectroscopy. The distinctive chemical shifts of the cyclopropane protons and imidazole ring protons provide clear fingerprints, addressing common questions about "identifying imidazole derivatives by NMR."

Looking forward, the scientific community anticipates expanded applications for 2229274-66-0 in bioconjugation strategies and prodrug development. Its hydroxyl group offers a convenient handle for further derivatization, while the imidazole ring provides potential for hydrogen bonding interactions – features that align perfectly with current trends in targeted drug delivery systems.

In conclusion, 1-(1-ethyl-1H-imidazol-5-yl)methylcyclopropan-1-ol represents a fascinating case study in modern heterocyclic chemistry. Its balanced combination of stability and reactivity, coupled with multiple functionalization sites, positions it as a valuable scaffold for diverse applications. As research continues to uncover its full potential, this compound will likely remain a subject of intense study in both academic and industrial settings.

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